molecular formula C20H19N3O B2390968 N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide CAS No. 1251545-31-9

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

Cat. No.: B2390968
CAS No.: 1251545-31-9
M. Wt: 317.392
InChI Key: NQENRAOEWSZSCF-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is a compound that belongs to the class of pyrimidine carboxamides. It has the molecular formula C20H19N3O and a molecular weight of 317.392 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 3,3-diphenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)pyrimidine-4-carboxamide
  • N-(3,3-diphenylpropyl)pyrazine-2-carboxamide
  • N-(3,3-diphenylpropyl)pyridine-2-carboxamide

Uniqueness

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidine ring and diphenylpropyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQENRAOEWSZSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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